molecular formula C15H9ClN2O2 B14679878 2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione CAS No. 34403-62-8

2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione

Cat. No.: B14679878
CAS No.: 34403-62-8
M. Wt: 284.69 g/mol
InChI Key: ZRRPREILZWWIAT-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione is a chemical compound with the molecular formula C15H9ClN2O2 It is characterized by the presence of an isoindole-1,3-dione core structure, which is substituted with a 2-chlorophenylmethylideneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione typically involves the condensation reaction of phthalic anhydride with 2-chlorobenzylamine. The reaction is carried out in a suitable solvent, such as toluene, under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure cost-effectiveness and high yield in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: A structurally related compound with similar chemical properties.

    N-Phenylphthalimide: Another related compound with a phenyl group instead of the 2-chlorophenyl group.

    2-[(2-Bromophenyl)methylideneamino]isoindole-1,3-dione: A similar compound with a bromine atom instead of chlorine.

Uniqueness

2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

34403-62-8

Molecular Formula

C15H9ClN2O2

Molecular Weight

284.69 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylideneamino]isoindole-1,3-dione

InChI

InChI=1S/C15H9ClN2O2/c16-13-8-4-1-5-10(13)9-17-18-14(19)11-6-2-3-7-12(11)15(18)20/h1-9H

InChI Key

ZRRPREILZWWIAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=O)C3=CC=CC=C3C2=O)Cl

Origin of Product

United States

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